molecular formula C18H16N2O2S B5579964 N-(2-isopropenylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(2-isopropenylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B5579964
M. Wt: 324.4 g/mol
InChI Key: CZLMUBHOSSFOOK-UHFFFAOYSA-N
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Description

N-(2-isopropenylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, also known as IBT, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic properties. IBT belongs to the class of benzothiazole derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities.

Scientific Research Applications

Antitumor Applications

N-(2-isopropenylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide and its derivatives have shown potential in antitumor applications. Studies have synthesized various derivatives of this compound, demonstrating considerable anticancer activity against certain cancer cell lines. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and found some to have significant anticancer activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). Additionally, Chua et al. (1999) investigated the antitumor activities of 2-(4-acylaminophenyl)benzothiazoles, highlighting the importance of metabolism in the mode of action of these compounds (Chua et al., 1999).

Antimicrobial Applications

In the field of antimicrobial research, novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. Incerti et al. (2017) found that certain synthesized compounds exhibited potent antimicrobial properties, suggesting potential applications in this area (Incerti et al., 2017).

Analgesic Applications

This compound derivatives have also been explored for their analgesic properties. A study by Kaplancıklı et al. (2012) synthesized acetamide derivatives and investigated their potential as analgesics, finding significant efficacy in various pain models (Kaplancıklı et al., 2012).

Anti-Inflammatory Applications

Derivatives of this compound have also been investigated for their anti-inflammatory activities. Sunder and Maleraju (2013) synthesized derivatives and assessed them for anti-inflammatory properties, identifying several compounds with significant activity (Sunder & Maleraju, 2013).

Other Applications

Other research areas include the use of these compounds in the development of electrochemical sensors, as studied by Karimi-Maleh et al. (2014), and in corrosion inhibitors as explored by Yıldırım and Çetin (2008) (Karimi-Maleh et al., 2014); (Yıldırım & Çetin, 2008).

Properties

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)-N-(2-prop-1-en-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12(2)13-7-3-4-8-14(13)19-17(21)11-20-15-9-5-6-10-16(15)23-18(20)22/h3-10H,1,11H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLMUBHOSSFOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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